3-(3-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
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Overview
Description
3-(3-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazinones
Preparation Methods
The synthesis of 3-(3-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves multiple steps, including the formation of the pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazinone core and the introduction of the chlorophenyl and fluorophenyl substituents. The synthetic route typically involves the following steps:
Formation of the Pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazinone Core: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the triazinone core.
Introduction of Substituents: The chlorophenyl and fluorophenyl groups are introduced through substitution reactions, often using halogenated precursors and suitable catalysts.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods may involve optimization of these steps to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
3-(3-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding hydrolysis products.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions.
Scientific Research Applications
3-(3-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(3-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can be compared with other similar compounds, such as:
Pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazinones: These compounds share the same core structure but differ in the substituents attached to the core.
Chlorophenyl and Fluorophenyl Derivatives: Compounds with similar substituents but different core structures can be compared to highlight the unique properties of the target compound.
The uniqueness of this compound lies in its specific combination of substituents and core structure, which contribute to its distinct chemical and biological properties.
Biological Activity
3-(3-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of pyrazolo[5,1-c]pyridine derivatives, which are known for their diverse pharmacological properties, including anticancer and enzymatic inhibition activities.
Chemical Structure and Properties
The molecular formula of this compound is C21H13ClFN5O with a molecular weight of 405.8 g/mol. Its structure features multiple aromatic rings and halogen substituents that enhance its electronic properties and reactivity.
Property | Value |
---|---|
Molecular Formula | C21H13ClFN5O |
Molecular Weight | 405.8 g/mol |
Chemical Class | Pyrazolo[5,1-c]pyridine derivative |
Key Functional Groups | Chlorophenyl, Fluorophenyl |
Anticancer Activity
Research indicates that compounds with similar structures often exhibit significant biological activities as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown potent inhibitory effects against CDK2 and CDK4, leading to reduced proliferation in cancer cell lines . Preliminary studies suggest that this compound may also possess similar inhibitory properties against these targets.
Enzymatic Inhibition
The compound has demonstrated potential as an inhibitor of various enzymes involved in metabolic pathways. For example, pyrazolo derivatives have been reported to affect enzymatic activities such as cellobiase activity produced by fungi . The introduction of fluorine atoms in the structure is believed to enhance its pharmacological properties further.
Synthesis and Activity Correlation
A study highlighted the synthesis of pyrazolo derivatives through microwave-assisted methods that improve yield and reduce reaction times compared to traditional methods . The biological evaluation of synthesized compounds revealed promising results in terms of anticancer activity and selectivity towards CDK enzymes.
Molecular Docking Studies
Molecular docking simulations have indicated favorable binding affinities for compounds with analogous structures against CDK2 active sites. These studies suggest that the unique structural features of this compound facilitate strong interactions with biological targets .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific combination of halogenated phenyl groups and fused heterocycles. A comparison with other pyrazolo derivatives shows that while many exhibit anticancer properties, the presence of both chlorine and fluorine in this compound may enhance its potency and selectivity.
Compound Name | CDK Inhibition (IC50) | Selectivity |
---|---|---|
3-(3-chlorophenyl)-7-(2-fluorophenyl)-... | TBD | TBD |
Pyrazolo[3,4-d]pyrimidine derivative (similar) | 0.36 µM (CDK2) | High (265-fold) |
Other pyrazolo derivatives | Variable | Variable |
Properties
Molecular Formula |
C21H13ClFN5O |
---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-11-(2-fluorophenyl)-4-methyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C21H13ClFN5O/c1-12-18(13-5-4-6-14(22)11-13)20-25-24-19-17(28(20)26-12)9-10-27(21(19)29)16-8-3-2-7-15(16)23/h2-11H,1H3 |
InChI Key |
ZPCBZTMEMLUOKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C(=O)N(C=C3)C4=CC=CC=C4F)N=NC2=C1C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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